molecular formula C12H17BrN2 B13444069 (S)-1-(1-(4-Bromophenyl)ethyl)piperazine

(S)-1-(1-(4-Bromophenyl)ethyl)piperazine

Cat. No.: B13444069
M. Wt: 269.18 g/mol
InChI Key: OPLLLBBROYHOGA-JTQLQIEISA-N
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Description

(S)-1-(1-(4-Bromophenyl)ethyl)piperazine is a chiral compound featuring a piperazine ring substituted with a 4-bromophenyl group and an ethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-(4-Bromophenyl)ethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and piperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-(4-Bromophenyl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(S)-1-(1-(4-Bromophenyl)ethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(1-(4-Bromophenyl)ethyl)piperazine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1-(4-Bromophenyl)ethyl)piperazine: The enantiomer of the compound with potentially different biological activities.

    1-(4-Bromophenyl)piperazine: A related compound lacking the ethyl group, which may have different chemical and biological properties.

    1-(1-(4-Chlorophenyl)ethyl)piperazine: A similar compound with a chlorine atom instead of bromine, used for comparison in structure-activity relationship studies.

Uniqueness

(S)-1-(1-(4-Bromophenyl)ethyl)piperazine is unique due to its specific chiral configuration and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

1-[(1S)-1-(4-bromophenyl)ethyl]piperazine

InChI

InChI=1S/C12H17BrN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1

InChI Key

OPLLLBBROYHOGA-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N2CCNCC2

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCNCC2

Origin of Product

United States

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